molecular formula C17H15N5S B11480838 11-Methyl-2-(4-pyridyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

11-Methyl-2-(4-pyridyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11480838
M. Wt: 321.4 g/mol
InChI Key: PLDBBUKDCZQSCS-UHFFFAOYSA-N
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Description

11-Methyl-2-(4-pyridyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound It features a unique fusion of benzothiophene, triazole, and pyrimidine rings, making it an interesting subject for various scientific studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Methyl-2-(4-pyridyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common route includes:

    Formation of the Benzothiophene Core: This can be achieved through the cyclization of 2-bromo-1-(methylthio)benzene with ethyl acetoacetate under basic conditions.

    Construction of the Triazole Ring: The benzothiophene intermediate undergoes a cyclization reaction with hydrazine hydrate and formic acid to form the triazole ring.

    Pyrimidine Ring Formation: The final step involves the condensation of the triazole intermediate with 4-pyridinecarboxaldehyde in the presence of ammonium acetate and acetic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

11-Methyl-2-(4-pyridyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols for substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, 11-Methyl-2-(4-pyridyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has potential as a bioactive molecule. Its heterocyclic structure is reminiscent of many pharmacologically active compounds, suggesting possible applications in drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its structural features make it a candidate for targeting specific biological pathways, potentially leading to the development of new treatments for various diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability, due to its unique electronic structure.

Mechanism of Action

The mechanism of action of 11-Methyl-2-(4-pyridyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The compound’s heterocyclic rings could facilitate binding to active sites, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds like benzothiophene itself or its derivatives share the benzothiophene core but lack the additional triazole and pyrimidine rings.

    Triazole Derivatives: Compounds such as 1,2,4-triazole share the triazole ring but differ in the rest of the structure.

    Pyrimidine Derivatives: Compounds like pyrimidine or its derivatives share the pyrimidine ring but lack the benzothiophene and triazole components.

Uniqueness

What sets 11-Methyl-2-(4-pyridyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its unique combination of three different heterocyclic rings. This fusion imparts distinct electronic and steric properties, potentially leading to unique reactivity and biological activity not seen in simpler analogs.

benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, making it a valuable compound for further research and development across various scientific disciplines.

Properties

Molecular Formula

C17H15N5S

Molecular Weight

321.4 g/mol

IUPAC Name

15-methyl-4-pyridin-4-yl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C17H15N5S/c1-10-3-2-4-12-13(10)14-16-20-15(11-5-7-18-8-6-11)21-22(16)9-19-17(14)23-12/h5-10H,2-4H2,1H3

InChI Key

PLDBBUKDCZQSCS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=C1C3=C(S2)N=CN4C3=NC(=N4)C5=CC=NC=C5

Origin of Product

United States

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